molecular formula C31H30N4O5 B1436796 MRT-83

MRT-83

Cat. No.: B1436796
M. Wt: 538.6 g/mol
InChI Key: BKTMNLKJWHVZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MRT-83 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of large-scale reactors, continuous flow processes, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: MRT-83 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

MRT-83 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the Hedgehog signaling pathway and its role in various chemical processes.

    Biology: Employed in research to understand the biological functions of the Smoothened receptor and its involvement in cellular signaling.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to the Hedgehog signaling pathway, such as cancer and developmental disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the Hedgehog signaling pathway

Mechanism of Action

MRT-83 exerts its effects by antagonizing the Smoothened receptor, a key component of the Hedgehog signaling pathway. The compound fits into a pharmacophoric model for Smoothened antagonists, which includes three hydrogen bond acceptor groups and three hydrophobic regions. By binding to the Smoothened receptor, this compound blocks the Hedgehog signaling pathway, preventing the activation of downstream targets and cellular responses .

Comparison with Similar Compounds

    Cyclopamine: Another Smoothened antagonist, but MRT-83 shows greater potency.

    Cur61414: A structurally related compound that is inactive at the Smoothened receptor.

    LEQ506, Taladegib, Purmorphamine, SAG, Glasdegib, DY131, JNJ-1289, ALLO-2: Other compounds targeting the Hedgehog signaling pathway

Uniqueness of this compound: this compound stands out due to its high potency and specificity for the Smoothened receptor. It has shown greater efficacy in blocking Hedgehog signaling compared to other antagonists like cyclopamine. Additionally, this compound does not affect Wnt signaling, making it a more selective tool for studying the Hedgehog pathway .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O5/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTMNLKJWHVZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.